N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the radical bromination of a precursor compound, followed by a series of reactions involving phosphonates and aldehydes under specific conditions such as reflux and the use of coupling reagents . The reactions are often carried out in solvents like tetrahydrofuran (THF) and involve reagents such as sodium hydride (NaH) and tetrabutylammonium fluoride (TBAF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Shares the furan ring and carboxamide group but differs in other functional groups.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains a similar furan ring but has an indole structure instead of a dihydropyridine ring.
Uniqueness
N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is unique due to its combination of a furan ring, methoxy group, and dihydropyridine structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-16-10-17(21)20(13-6-3-2-4-7-13)12-15(16)18(22)19-11-14-8-5-9-24-14/h2-10,12H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPGKZSCISKXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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